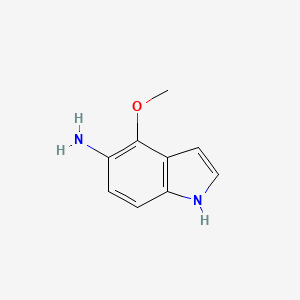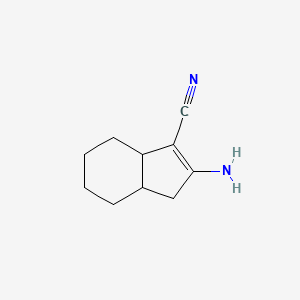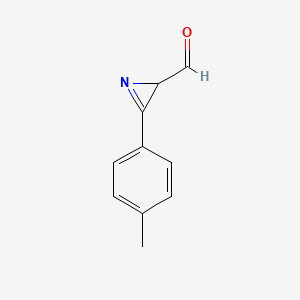
5,6-Dihydroisoquinoline-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroisoquinoline-5,6-diol is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are important components of many biologically active products. This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the dihydroisoquinoline ring, making it a diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroisoquinoline-5,6-diol can be achieved through various methods. One common approach involves the cyclization of primary benzylamine with α-diazo ketone in the presence of a rhodium complex with cyclopentadiene as a catalyst . This method provides high selectivity for isoquinolines at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of strong acids or bases as catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines . these conventional reactions can result in the formation of isomers and side products, which may require further purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroisoquinoline-5,6-diol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
5,6-Dihydroisoquinoline-5,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroisoquinoline-5,6-diol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it may inhibit the activity of certain oxidoreductases, leading to changes in cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has a fully saturated ring system.
Uniqueness
5,6-Dihydroisoquinoline-5,6-diol is unique due to the presence of two hydroxyl groups at the 5 and 6 positions, which imparts distinct chemical and biological properties. This diol structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
87707-13-9 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
5,6-dihydroisoquinoline-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-4-3-7(6)9(8)12/h1-5,8-9,11-12H |
Clé InChI |
BXXLJVSRWPGZRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)




![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)



